![molecular formula C14H23BN2O2 B13631480 1-(propan-2-yl)-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole](/img/structure/B13631480.png)
1-(propan-2-yl)-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(propan-2-yl)-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound features a pyrazole ring substituted with an isopropyl group and a vinyl group attached to a tetramethyl-1,3,2-dioxaborolane moiety. The presence of the boron-containing dioxaborolane group makes it particularly useful in organic synthesis and medicinal chemistry.
準備方法
The synthesis of 1-(propan-2-yl)-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable 1,3-diketone under acidic or basic conditions.
Introduction of the isopropyl group: This step involves the alkylation of the pyrazole ring using isopropyl halides in the presence of a base such as potassium carbonate.
Attachment of the vinyl group: The vinyl group can be introduced via a Heck reaction, where the pyrazole is reacted with a vinyl halide in the presence of a palladium catalyst.
Formation of the dioxaborolane moiety: This is typically achieved through the reaction of the vinyl group with bis(pinacolato)diboron in the presence of a base and a palladium catalyst.
化学反応の分析
1-(propan-2-yl)-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to form the corresponding pyrazole N-oxide.
Reduction: Reduction of the compound can be achieved using reagents like lithium aluminum hydride or sodium borohydride, leading to the formation of the corresponding pyrazoline derivative.
Substitution: The vinyl group can undergo substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted pyrazoles.
Cross-coupling reactions: The dioxaborolane moiety allows for Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides to form biaryl or divinyl derivatives.
科学的研究の応用
1-(propan-2-yl)-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole has several scientific research applications:
Organic synthesis: The compound is used as a building block in the synthesis of more complex molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Medicinal chemistry: It serves as a precursor for the synthesis of potential pharmaceutical agents, particularly those targeting enzymes or receptors in the central nervous system.
Material science: The compound is used in the development of new materials with unique electronic or optical properties.
Biological research: It is employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
作用機序
The mechanism of action of 1-(propan-2-yl)-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole involves its interaction with specific molecular targets. The dioxaborolane moiety can form reversible covalent bonds with hydroxyl or amino groups in proteins, leading to the inhibition of enzyme activity. The pyrazole ring can also interact with aromatic residues in proteins through π-π stacking interactions, further stabilizing the compound-protein complex.
類似化合物との比較
1-(propan-2-yl)-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole can be compared with other boron-containing pyrazoles, such as:
1-(propan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-dihydropyridin-2-one: This compound also contains a dioxaborolane moiety but differs in the structure of the heterocyclic ring.
3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1-[tris(propan-2-yl)silyl]-1H-pyrrole: This compound features a pyrrole ring instead of a pyrazole ring and a silyl group instead of an isopropyl group.
The uniqueness of this compound lies in its combination of the pyrazole ring with the dioxaborolane moiety, providing a versatile scaffold for various chemical transformations and biological applications.
特性
分子式 |
C14H23BN2O2 |
|---|---|
分子量 |
262.16 g/mol |
IUPAC名 |
1-propan-2-yl-4-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyrazole |
InChI |
InChI=1S/C14H23BN2O2/c1-11(2)17-10-12(9-16-17)7-8-15-18-13(3,4)14(5,6)19-15/h7-11H,1-6H3/b8-7+ |
InChIキー |
MXUFHGLUZPEWNT-BQYQJAHWSA-N |
異性体SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CN(N=C2)C(C)C |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2=CN(N=C2)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



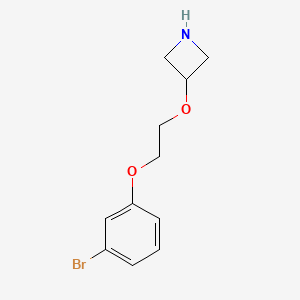
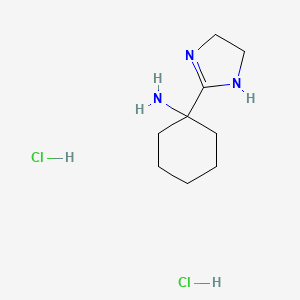
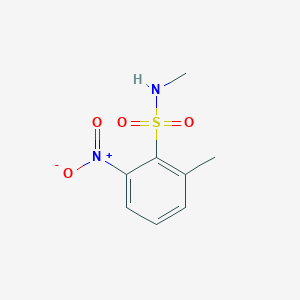
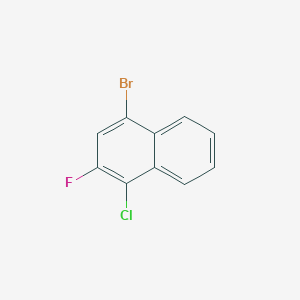
![7-bromo-1-cyclopropyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13631432.png)
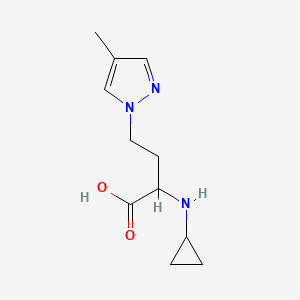
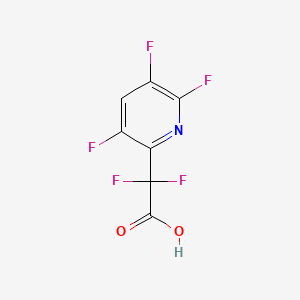

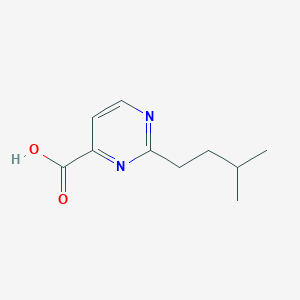
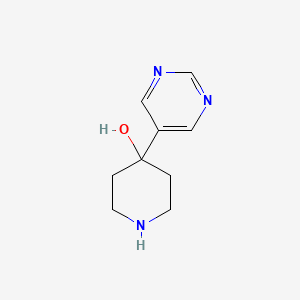
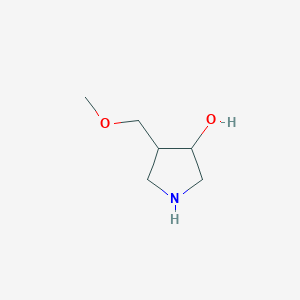
![3',4-Dimethyl-[1,1'-biphenyl]-3-amine](/img/structure/B13631499.png)
![Tetrahydro-1H-3a,6a-(methanooxymethano)furo[3,4-c]pyrrole](/img/structure/B13631506.png)
